molecular formula C9H13ClO4 B13184894 Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13184894
M. Wt: 220.65 g/mol
InChI Key: UNBCDFCYDQTXQC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₃ClO₄ It is characterized by a spirocyclic structure, which includes a dioxaspiroheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-2-methylpropane-1,3-diol with a suitable carboxylating agent in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted spiro compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Unique due to its spirocyclic structure.

    Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxamide: Similar structure but with an amide group instead of an ester.

    Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its ester functional group and spirocyclic structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H13ClO4C_9H_{13}ClO_4 and a molecular weight of approximately 220.65 g/mol. The compound features a spirocyclic structure that incorporates a dioxaspiro ring fused to a heptane framework, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
StructureSpirocyclic
Chlorine SubstitutionYes

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that the compound may act as an inhibitor or modulator in various biochemical pathways. Its unique spirocyclic structure allows it to fit into specific binding sites on proteins, potentially influencing cellular processes such as signaling pathways and metabolic reactions.

Pharmacological Studies

Research has indicated that compounds with similar structural characteristics may exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies have shown that spirocyclic compounds can possess antimicrobial properties, making them candidates for further exploration in drug development.
  • Enzyme Inhibition : The ability of the compound to inhibit specific enzymes could be leveraged in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family. For example:

  • Study on Antimicrobial Properties : A study conducted on structurally similar dioxaspiro compounds demonstrated notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Interaction Studies : Research investigating enzyme interactions revealed that certain dioxaspiro compounds could effectively inhibit key metabolic enzymes involved in disease pathways .
  • Toxicological Assessments : Toxicological evaluations have been performed to assess the safety profile of similar compounds, indicating that while some exhibit favorable therapeutic potentials, careful consideration of their toxicity is essential .

Future Directions

The ongoing research into this compound highlights several areas for future investigation:

  • Detailed Mechanistic Studies : Further elucidation of the mechanisms by which this compound interacts with biological targets will enhance understanding and facilitate the development of novel therapeutics.
  • Clinical Applications : Investigating the pharmacokinetics and bioavailability of the compound will be crucial for assessing its viability as a therapeutic agent.
  • Comparative Studies : Evaluating the biological activity of this compound against other known compounds could provide insights into its relative efficacy and safety.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-7(2)4-13-5-8(7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

UNBCDFCYDQTXQC-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC12C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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